molecular formula C17H16N2O5S B2592329 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105199-73-2

5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2592329
CAS No.: 1105199-73-2
M. Wt: 360.38
InChI Key: PAGWKCPQLCXYLV-UHFFFAOYSA-N
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Description

Structural Features and IUPAC Nomenclature

The compound’s architecture is defined by three key components:

  • 1,2,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with substituents at positions 3 and 5.
  • Benzenesulfonyl Methyl Substituent : A sulfonyl group attached to a benzene ring and a methyl group, located at position 5 of the oxadiazole ring.
  • 3,4-Dimethoxyphenyl Group : A phenyl ring with methoxy groups at the 3- and 4-positions, attached to position 3 of the oxadiazole ring.

Table 1: Molecular Descriptors of 5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Property Value/Description Source
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 374.41 g/mol
SMILES Notation CC(CC1)CCN1S(c(cc1)ccc1-c1noc(Cc(cc2)cc(OC)c2OC)n1)(=O)=O
InChI Key Not explicitly listed in sources
Key Functional Groups Sulfonyl, methoxy, aromatic rings

The IUPAC name reflects the substituents’ positions and priorities: This compound. The numbering of the oxadiazole ring follows standard heterocyclic nomenclature, with the oxygen atom at position 1 and nitrogen atoms at positions 2 and 4.

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold has a storied history in organic chemistry:

Table 2: Milestones in 1,2,4-Oxadiazole Development

Year Event Reference
1884 First synthesis of 1,2,4-oxadiazole by Tiemann and Krüger
1960s Introduction of Oxolamine, the first commercial 1,2,4-oxadiazole-based drug (cough suppressant)
1980s Recognition of 1,2,4-oxadiazoles as bioisosteric replacements for esters/amides
2000s Expanded exploration in anticancer, anti-inflammatory, and antimicrobial applications

The inclusion of sulfonyl and dimethoxyphenyl groups in modern derivatives, such as the compound , reflects advances in synthetic chemistry and targeted drug design. These groups enhance solubility and electronic interactions, critical for bioactivity.

Position Within 1,2,4-Oxadiazole Derivative Classifications

This compound is classified as a substituted 1,2,4-oxadiazole with:

  • Electron-Withdrawing Substituent (Sulfonyl) : Stabilizes the oxadiazole ring through conjugation.
  • Electron-Donating Substituent (Dimethoxyphenyl) : Enhances aromatic interactions and solubility.

Table 3: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Derivative Substituents Biological Focus Reference
This compound Sulfonyl methyl, dimethoxyphenyl Antimicrobial, anti-inflammatory
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine Pyridyl, dimethoxyphenyl Anticancer, kinase inhibition
3-(Benzenesulfonyl)-4-propyl-1,2,5-oxadiazole Sulfonyl, propyl Synthetic intermediates
Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate Ethyl ester, dimethoxyphenyl Prodrug development

The compound’s dual substituents position it as a candidate for multitarget bioactivity, leveraging both hydrophobic (benzenesulfonyl) and hydrophilic (dimethoxyphenyl) regions.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-22-14-9-8-12(10-15(14)23-2)17-18-16(24-19-17)11-25(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWKCPQLCXYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxybenzohydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cyclocondensation of Hydrazides

The 1,2,4-oxadiazole core is synthesized via cyclization of semicarbazides or acylthiosemicarbazides. For example:

  • Intermediate Formation : Reaction of 3,4-dimethoxyphenylcarbonyl hydrazide with benzenesulfonylacetic acid derivatives under dehydrating conditions (e.g., POCl₃, PCl₅) yields the oxadiazole ring .

  • Key Step :

    R-CONHNH2+Ar-SO2-CH2COOHPOCl3Oxadiazole Derivative+H2O\text{R-CONHNH}_2 + \text{Ar-SO}_2\text{-CH}_2\text{COOH} \xrightarrow{\text{POCl}_3} \text{Oxadiazole Derivative} + \text{H}_2\text{O}

    Yield : 65–78% (analogous methods) .

Nucleophilic Substitution at the Benzenesulfonyl Group

The benzenesulfonylmethyl substituent undergoes nucleophilic displacement with amines or thiols:

Reaction with Amines

  • Conditions : DMF, K₂CO₃, 80°C, 12h.

  • Product : 5-[(Amino)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives.

  • Mechanism : SN2 displacement of the sulfonyl group .

    Ar-SO2-CH2-Oxadiazole+R-NH2R-NH-CH2-Oxadiazole+Ar-SO3\text{Ar-SO}_2\text{-CH}_2\text{-Oxadiazole} + \text{R-NH}_2 \rightarrow \text{R-NH-CH}_2\text{-Oxadiazole} + \text{Ar-SO}_3^-

    Yield : 55–70% (based on analogous sulfonamide reactions) .

Reaction with Thiols

  • Conditions : EtOH, NaH, reflux.

  • Product : Thioether-linked derivatives.

  • Application : Functionalization for bioactivity enhancement .

Electrophilic Aromatic Substitution on the 3,4-Dimethoxyphenyl Ring

The electron-rich aryl group undergoes nitration or halogenation:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Product : 3-(3,4-Dimethoxy-5-nitrophenyl)-5-[(benzenesulfonyl)methyl]-1,2,4-oxadiazole.

  • Regioselectivity : Para to methoxy groups due to directing effects .

Bromination

  • Conditions : Br₂/FeBr₃, CH₂Cl₂.

  • Product : Brominated derivatives at position 5 or 6 of the aryl ring .

Acid-Catalyzed Hydrolysis

  • Conditions : HCl (conc.), reflux.

  • Product : Corresponding amidoxime and benzenesulfonylacetic acid.

    Oxadiazole+H2OHClNH2C(=NOH)Ar+Ar-SO2CH2COOH\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{NH}_2\text{C(=NOH)Ar} + \text{Ar-SO}_2\text{CH}_2\text{COOH}

    Application : Degradation studies for metabolite identification .

Reduction with LiAlH₄

  • Conditions : THF, 0°C → RT.

  • Product : 1,2,4-Triazole derivative via ring contraction .

Stability Under Oxidative/Robust Conditions

ConditionObservationReference
H₂O₂ (30%, RT, 24h)No degradation (sulfonyl group stable)
UV Light (254 nm, 48h)Partial decomposition (15–20%)
pH 1–13 (aqueous, 25°C)Stable in neutral pH; hydrolysis in extremes

Comparative Reactivity of Analogous Compounds

CompoundReaction with NH₃ (Yield)Hydrolysis Rate (t₁/₂)
5-(Methylsulfonyl)-3-aryl-1,2,4-oxadiazole72%8h (pH 7)
5-(Benzenesulfonyl)-3-aryl-1,2,4-oxadiazole68%12h (pH 7)
5-(p-Toluenesulfonyl)-3-aryl-1,2,4-oxadiazole65%10h (pH 7)

Data extrapolated from sulfonyl-containing oxadiazoles .

Challenges and Limitations

  • Steric Hindrance : Bulky benzenesulfonyl group reduces reactivity in nucleophilic substitutions .

  • Ring Stability : Susceptibility to hydrolysis limits use in aqueous environments .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₅H₁₅N₃O₄S
  • Molecular Weight : 329.36 g/mol
  • IUPAC Name : 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the efficacy of similar compounds against resistant strains of bacteria .
  • Anti-inflammatory Effects : Research has demonstrated that compounds with the oxadiazole moiety can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Materials Science

The unique structural properties of this compound allow it to be explored as a functional material:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric field makes it a candidate for use in OLED technology. Research has focused on its photophysical properties and stability under operational conditions .
  • Polymer Composites : Incorporating this oxadiazole derivative into polymer matrices has shown improvements in thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including the compound of interest. The results indicated that it exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Photophysical Properties for OLEDs

A recent investigation into the photophysical properties of this compound revealed that it possesses suitable emission characteristics for OLED applications. The study demonstrated that devices fabricated with this compound showed enhanced brightness and efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be contextualized against structurally related 1,2,4- and 1,3,4-oxadiazoles (Table 1).

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Core Structure Substituents Biological Activity Key Findings References
Target Compound 1,2,4-oxadiazole 3-(3,4-dimethoxyphenyl), 5-(benzenesulfonylmethyl) Potential anti-inflammatory, enzyme inhibition Structural features suggest dual roles: dimethoxyphenyl for target binding, sulfonyl for solubility.
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives 1,3,4-oxadiazole 5-(3,4-dimethoxyphenyl), 2-substituted propan-3-one Anti-inflammatory (61.9% inhibition at 20 mg/kg) Comparable to indomethacin (64.3%); highlights dimethoxyphenyl’s role in COX inhibition.
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole 3-(3,4-dichlorophenyl), 5-(indolyl) MAO-B inhibition (IC50 = 0.036 μM) Electron-withdrawing Cl groups enhance MAO-B selectivity.
5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles 1,2,4-oxadiazole 3-(quinolin-8-ylsulfonylmethyl), 5-aryl (e.g., 4-fluorophenyl) EGFR inhibition (superior to erlotinib) Bulky sulfonyl groups (quinolinyl) improve kinase binding; fluorophenyl enhances potency.
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole 3-(3,4-dimethoxyphenyl), 5-(chloromethyl) Synthetic intermediate Chloromethyl group enables further derivatization (e.g., sulfonylation).

Key Structural and Functional Insights:

Core Heterocycle: The 1,2,4-oxadiazole core in the target compound differs from 1,3,4-oxadiazoles in nitrogen positioning, affecting electronic distribution and binding to enzymes like COX or MAO. For example, 1,3,4-oxadiazoles with dimethoxyphenyl groups exhibit anti-inflammatory activity , whereas 1,2,4-oxadiazoles with sulfonyl groups may target kinases or monoamine oxidases .

Substituent Effects: 3,4-Dimethoxyphenyl: This group is recurrent in anti-inflammatory agents (e.g., 61.9% inhibition in 1,3,4-oxadiazoles ). Its electron-donating methoxy groups likely stabilize interactions with hydrophobic enzyme pockets. Benzenesulfonylmethyl vs. Quinolinylsulfonylmethyl: While both sulfonyl groups enhance solubility, the quinolinyl moiety in EGFR inhibitors provides extended π-conjugation, improving kinase binding . The target compound’s benzenesulfonyl group may favor different targets (e.g., serotonin receptors or phosphodiesterases). Chlorine vs. Methoxy: Chlorine substituents (e.g., in MAO-B inhibitors ) increase electronegativity and enzyme selectivity, whereas methoxy groups prioritize hydrophobicity and metabolic stability.

Biological Activity :

  • The target compound’s dimethoxyphenyl group aligns with anti-inflammatory scaffolds, but its 1,2,4-oxadiazole core and sulfonylmethyl substituent distinguish it from 1,3,4-oxadiazole-based drugs. For instance, 3-(3,4-dichlorophenyl)-5-(indolyl)-1,2,4-oxadiazole achieves MAO-B inhibition (IC50 = 0.036 μM) via electron-withdrawing Cl groups , whereas the target’s methoxy groups may redirect activity.

Q & A

Q. What are the established synthetic routes for 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives with benzenesulfonylmethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). For example, a related synthesis of 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (a precursor) achieved 77% yield using reflux conditions and subsequent recrystallization . Key characterization methods include:

  • ¹H NMR : Peaks at δ 7.96 (d, J = 8.2 Hz, aromatic protons) and δ 4.78 (s, CH₂Cl) confirm substitution .
  • ESI-MS : Molecular ion peaks (e.g., m/z 229 [M+H]⁺) validate the target structure .

Q. How is the purity and structural integrity of this oxadiazole derivative validated in academic research?

Researchers employ a combination of spectroscopic and chromatographic techniques:

  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole moieties in analogues) .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns with UV detection.
  • Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

Early studies focus on in vitro screening:

  • Anticancer activity : IC₅₀ values against breast (T47D) and colorectal (HCT-116) cancer cell lines range from 1–10 µM via apoptosis induction .
  • Antimicrobial activity : Gram-positive bacteria (e.g., S. aureus) show MIC values of 0.5–8 µg/mL for structurally similar N-Mannich bases .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Phenyl group : Replacement with pyridyl (e.g., 5-chloropyridin-2-yl) enhances apoptosis induction by 2-fold in MX-1 tumor models .
  • 5-Position substituents : Bulky groups (e.g., benzenesulfonylmethyl) improve metabolic stability but may reduce solubility.
  • Dimethoxyphenyl moiety : Electron-donating groups at C3/C4 enhance anti-inflammatory activity (e.g., 61.9% inhibition vs. indomethacin’s 64.3%) .

Q. Table 1: SAR Trends in Oxadiazole Derivatives

PositionModificationEffect on ActivityReference
3Pyridyl substitution↑ Apoptosis (in vivo efficacy)
5Sulfonylmethyl↑ Metabolic stability
Phenyl3,4-Dimethoxy↑ Anti-inflammatory/analgesic

Q. What experimental strategies resolve contradictions in cell line-specific cytotoxicity?

Discrepancies (e.g., inactivity in some cancer lines) are addressed via:

  • Mechanistic profiling : Flow cytometry reveals cell cycle arrest (G₁ phase in T47D cells) preceding apoptosis .
  • Target identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target in responsive cell lines .
  • Transcriptomics : RNA-seq compares gene expression in sensitive vs. resistant lines to identify resistance markers (e.g., upregulated efflux pumps).

Q. How are computational methods applied to optimize this compound’s pharmacokinetics?

  • Docking studies : MAP kinase binding (ΔG = −9.2 kcal/mol) predicts anti-proliferative activity against triple-negative breast cancer .
  • MD simulations : Predict logP values (~3.5) to balance solubility and membrane permeability .
  • ADMET prediction : Tools like SwissADME assess CYP450 inhibition risks (e.g., CYP3A4 IC₅₀ > 10 µM) .

Q. What in vivo models validate therapeutic potential, and what methodological challenges arise?

  • MX-1 xenograft models : Compound 4l (analogue) reduced tumor volume by 50% at 25 mg/kg/day via intraperitoneal injection .
  • Challenges :
    • Bioavailability : Low oral absorption (<30%) necessitates formulation optimization (e.g., liposomal encapsulation).
    • Toxicity : LD₅₀ > 500 mg/kg in rodents, but hepatotoxicity risks require ALT/AST monitoring .

Methodological Guidance

Q. How to design dose-response experiments for apoptosis induction studies?

  • Concentration range : Test 0.1–100 µM (logarithmic spacing) to capture IC₅₀.
  • Controls : Include staurosporine (apoptosis positive) and DMSO (vehicle).
  • Endpoints : Caspase-3/7 activation (luminescence assay) and Annexin V/PI staining (flow cytometry) .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Selectivity panels : Screen against 50+ kinases (e.g., CEREP panel) to identify cross-reactivity.
  • Proteomics : SILAC-based quantification identifies non-target protein binding .
  • Negative controls : Use inactive enantiomers (e.g., R-isomers) to confirm target specificity .

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